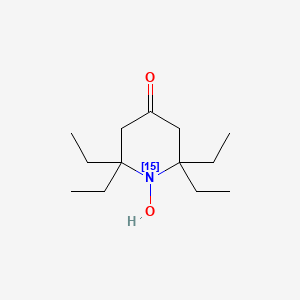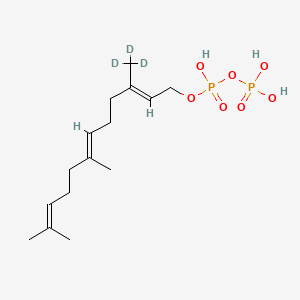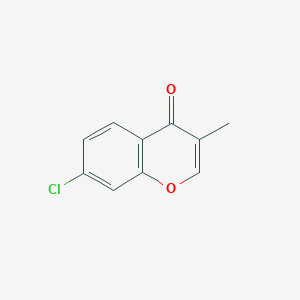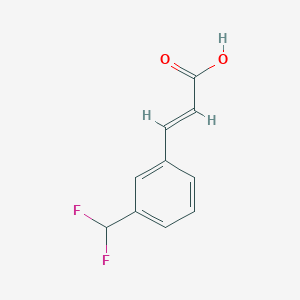
3-(Difluoromethyl)cinnamic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)cinnamic Acid is an organic compound characterized by the presence of a difluoromethyl group attached to the cinnamic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the aldol reaction, where m-Trifluoromethylbenzaldehyde undergoes a condensation reaction with acetaldehyde in the presence of a base catalyst such as DBU, triethylamine, or diisopropyl ethyl amine . The reaction is carried out in solvents like methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran, resulting in high-purity products suitable for industrial production.
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)cinnamic Acid follows similar synthetic routes but on a larger scale. The choice of base catalyst and solvent is optimized to ensure high yield and purity, making the process suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Difluoromethyl)cinnamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid structure to a single bond, forming saturated derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions include difluoromethyl-substituted carboxylic acids, saturated derivatives, and various substituted cinnamic acid derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)cinnamic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)cinnamic Acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor or activator of various biological pathways. The compound’s effects are mediated through its ability to donate or accept electrons, forming stable products and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 3-(Trifluoromethyl)cinnamic Acid
- 4-(Trifluoromethyl)cinnamic Acid
- 3,5-Difluorocinnamic Acid
Comparison: 3-(Difluoromethyl)cinnamic Acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl counterparts, the difluoromethyl group offers different reactivity and stability, making it suitable for specific applications. The compound’s ability to participate in various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H8F2O2 |
|---|---|
Molekulargewicht |
198.17 g/mol |
IUPAC-Name |
(E)-3-[3-(difluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)8-3-1-2-7(6-8)4-5-9(13)14/h1-6,10H,(H,13,14)/b5-4+ |
InChI-Schlüssel |
UIVSQGLKEOLALV-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(F)F)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)F)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
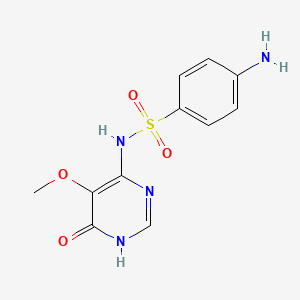
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)

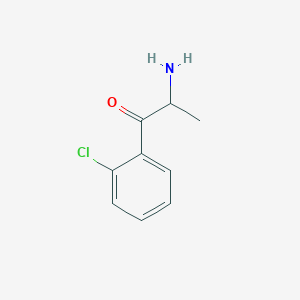
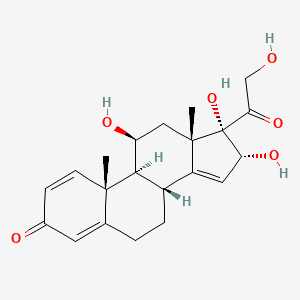

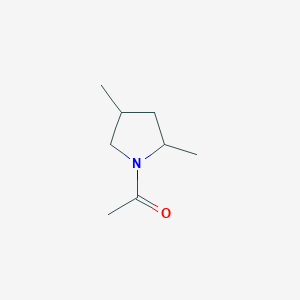

![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
